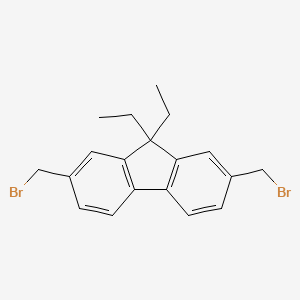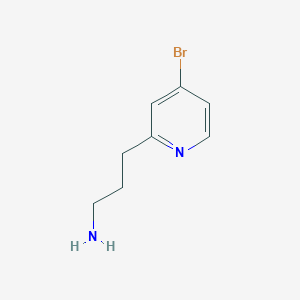![molecular formula C15H16O2 B14182130 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde CAS No. 850222-68-3](/img/structure/B14182130.png)
4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Bicyclo[221]hept-5-en-2-yl)methoxy]benzaldehyde is an organic compound that features a bicyclic structure fused with a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]hept-5-en-2-ylmethanol and 4-hydroxybenzaldehyde.
Etherification: The bicyclo[2.2.1]hept-5-en-2-ylmethanol is reacted with 4-hydroxybenzaldehyde under basic conditions to form the ether linkage. Common reagents include potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzoic acid.
Reduction: 4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]benzyl alcohol.
Substitution: 4-[(Bicyclo[2.2.1]hept-5-en
Properties
CAS No. |
850222-68-3 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H16O2/c16-9-11-2-5-15(6-3-11)17-10-14-8-12-1-4-13(14)7-12/h1-6,9,12-14H,7-8,10H2 |
InChI Key |
LGWVOAFXHXLMAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


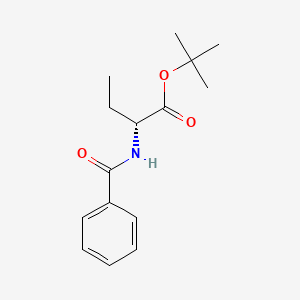
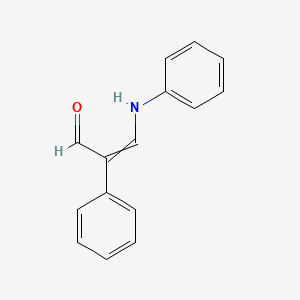
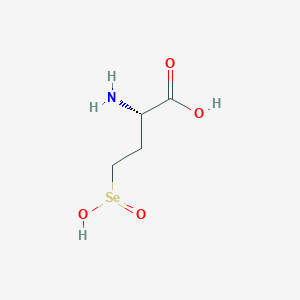
![3-Propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14182073.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(3-pyridinyl)-](/img/structure/B14182074.png)

![Methyl [3-(4-hydroxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14182095.png)
![(2R)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14182103.png)
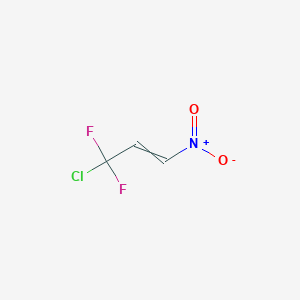
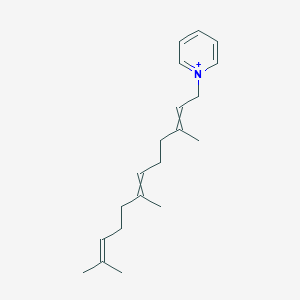
![3-[(1R)-1-Methyl-2-oxocyclopentyl]propanoic acid](/img/structure/B14182131.png)

